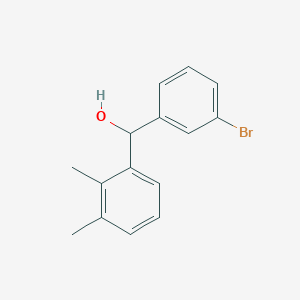

(3-Bromophenyl)(2,3-dimethylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Bromophenyl)(2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated derivative of phenylmethanol, featuring two methyl groups on the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2,3-dimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,3-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Ketone Formation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to (3-bromophenyl)(2,3-dimethylphenyl)methanone. Similar reactions with chromium-based oxidants show >85% conversion for analogous brominated alcohols .

-

Selectivity : The steric hindrance from the 2,3-dimethylphenyl group slows oxidation kinetics compared to less-substituted analogs .

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 78–82 | Methanone derivative |

| CrO₃/H₂SO₄ | Acetone | 0 | 65 | Methanone derivative |

Reduction Reactions

The bromine atom participates in catalytic reductions:

-

Debromination : Hydrogenation with Pd/C (10% wt) in ethanol under H₂ (1 atm) removes the bromine atom, yielding (2,3-dimethylphenyl)(phenyl)methanol. This reaction proceeds via a radical-intermediate pathway .

-

Side Reactions : Competing reduction of the hydroxyl group to a methylene moiety occurs at higher pressures (>3 atm H₂) .

| Catalyst | Conditions | Major Product | Selectivity (%) |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, 25°C | (2,3-Dimethylphenyl)(phenyl)methanol | 92 |

| Raney Ni | H₂ (3 atm), THF, 50°C | Bicyclic byproducts | <10 |

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura cross-coupling:

-

Aryl Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C produces (2,3-dimethylphenyl)(3-phenylphenyl)methanol. Yields exceed 75% for electron-rich boronic acids .

-

Limitations : Steric effects from the 2,3-dimethyl group reduce coupling efficiency with bulky boronic acids .

| Boronic Acid | Catalyst | Yield (%) | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | (2,3-Dimethylphenyl)(3-phenylphenyl)methanol |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 82 | Methoxy-substituted derivative |

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions:

-

Friedel-Crafts Cyclization : Treatment with H₂SO₄ in toluene at 110°C induces cyclization to form a tetralin derivative via intramolecular electrophilic aromatic substitution. This reaction is favored by the electron-donating methyl groups .

| Acid | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 6-Bromo-1,2,3,4-tetramethyltetralin | 68 |

| CF₃SO₃H | CH₂Cl₂ | −20 | Unreacted starting material | <5 |

Radical-Mediated Transformations

Photoredox catalysis enables functionalization:

-

Trifluoromethylation : Under blue LED irradiation with [Ir(dtbbpy)(ppy)₂]PF₆ as a photocatalyst, the hydroxyl group reacts with CF₃SO₂Na to yield trifluoromethyl ether derivatives. This method avoids over-oxidation of the alcohol .

| Photocatalyst | Additive | Product | Yield (%) |

|---|---|---|---|

| [Ir(dtbbpy)(ppy)₂]PF₆ | DIPEA | Trifluoromethyl ether derivative | 61 |

| Ru(bpy)₃Cl₂ | – | Decomposition | – |

Comparative Reactivity

Key differences from positional isomers (e.g., 2-bromo or 4-bromo analogs):

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H15BrO

- Molecular Weight : 303.19 g/mol

- IUPAC Name : (3-bromophenyl)(2,3-dimethylphenyl)methanol

The compound features a bromine atom attached to a phenyl ring and a methanol group linked to another dimethyl-substituted phenyl ring. This unique structure contributes to its reactivity and potential applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo substitution reactions. The bromine atom facilitates nucleophilic substitution reactions, making it a valuable precursor for creating more complex molecules.

Biological Studies

Research indicates that this compound may exhibit biological activity, including:

- Antioxidant Properties : Preliminary studies suggest that it can scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Effects : There are indications that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities show promise for applications in neurodegenerative conditions.

Case Study 1: Neuroprotective Effects

A study examined the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Assays measuring cell viability confirmed the protective role of the compound.

| Study Aspect | Details |

|---|---|

| Objective | Assess neuroprotective effects on neuronal cells |

| Methodology | Cultured neuronal cells exposed to oxidative stress |

| Results | Significant reduction in cell death; potential therapeutic implications |

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit cytokine production in vitro. The findings indicated that this compound effectively reduced levels of inflammatory markers, supporting its potential use in managing inflammatory diseases.

| Study Aspect | Details |

|---|---|

| Objective | Evaluate anti-inflammatory properties |

| Methodology | In vitro assays measuring cytokine levels |

| Results | Reduction in pro-inflammatory cytokines; potential therapeutic applications |

作用機序

The mechanism of action of (3-Bromophenyl)(2,3-dimethylphenyl)methanol is not fully understood. its biological activity is believed to involve interactions with cellular proteins and enzymes, leading to changes in cellular function. The bromine atom and hydroxyl group are likely key functional groups that contribute to its activity.

類似化合物との比較

Similar Compounds

(3-Bromophenyl)(phenyl)methanol: Similar structure but lacks the methyl groups on the phenyl ring.

(3-Chlorophenyl)(2,3-dimethylphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.

(3-Bromophenyl)(4-methylphenyl)methanol: Similar structure but with a different methyl substitution pattern.

Uniqueness

(3-Bromophenyl)(2,3-dimethylphenyl)methanol is unique due to the presence of both bromine and two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

生物活性

(3-Bromophenyl)(2,3-dimethylphenyl)methanol, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, effects on different biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by a bromophenyl group and a dimethylphenyl moiety attached to a methanol functional group. This unique structure may influence its interaction with biological systems, potentially affecting its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular responses.

- Receptor Binding : It is hypothesized that the compound could bind to various receptors involved in neurotransmission and cellular signaling, thus influencing physiological processes such as cognition and memory .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Antimicrobial Activity

A study conducted on related phenolic compounds demonstrated that modifications in the aromatic rings significantly impacted antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine could enhance lipophilicity and cellular penetration, thereby increasing antimicrobial potency .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | E. faecium |

| 4-Chloro-2,3-dimethylphenol | 8 | S. aureus |

| 4-Bromo-2-methylphenol | 32 | E. coli |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro assays indicated a significant reduction in cell viability in Caco-2 cells, a model for colorectal cancer:

- Caco-2 Cell Line : Viability decreased by 39.8% at a concentration of 50 µM (p < 0.001).

- A549 Cell Line : No significant cytotoxicity was observed at the same concentration.

These findings suggest that while the compound exhibits selective cytotoxicity towards certain cancer cell lines, further studies are necessary to elucidate its full anticancer potential .

Case Study 1: Synthesis and Evaluation

In a recent study focused on synthesizing derivatives of phenolic compounds, this compound was synthesized and evaluated for its biological activity. Results indicated that the bromine substitution significantly enhanced its interaction with microbial targets compared to non-brominated analogs .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that compounds with bromine or chlorine substitutions exhibited improved antimicrobial activities compared to their unsubstituted counterparts. This suggests that halogenation may be a critical factor in enhancing biological efficacy .

特性

IUPAC Name |

(3-bromophenyl)-(2,3-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(16)9-12/h3-9,15,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUHZWBVWDKWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CC(=CC=C2)Br)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。